molecular formula C20H17NO B014553 1-Pyrenebutanamide CAS No. 71942-36-4

1-Pyrenebutanamide

Katalognummer: B014553
CAS-Nummer: 71942-36-4
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: ADYCKJDIWFOVAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pyrenebutanamide is an organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a butanamide group attached to the pyrene core. This compound is known for its fluorescence properties, making it valuable in various fields such as imaging and sensing.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Pyrenebutanamide can be synthesized through the conjugation of aminopropyl-1-pyrenebutanamide with hyaluronic acid. The process involves the self-assembly of hyaluronic acid nanoparticles driven by hydrophobic interactions . The reaction conditions typically include the use of solvents and catalysts to facilitate the conjugation process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the preparation of intermediates and their subsequent coupling under controlled conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Pyrenebutanamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen to the compound, forming oxides.

    Reduction: Involves the removal of oxygen or the addition of hydrogen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens and nucleophiles are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene oxides, while substitution reactions may produce various pyrene derivatives.

Wissenschaftliche Forschungsanwendungen

Biomedical Imaging

1-Pyrenebutanamide is extensively utilized in the development of imaging agents, particularly in fluorescence imaging. Its fluorescent properties allow it to act as a probe for studying biological processes.

Case Study: Imaging Tumor Margins

A notable application involves the formulation of nanoparticles (NPs) using hyaluronic acid (HA) conjugated with this compound (PBA). These HA-PBA NPs have been shown to enhance tumor imaging by providing better contrast during surgeries. In a study involving prostate cancer models, these NPs demonstrated superior imaging capabilities compared to free dyes, effectively differentiating between healthy and tumor tissues during image-guided surgery .

Formulation Fluorophore Application Outcome
HA-PBA NPsNanoCy7.5Tumor imagingIncreased tumor signal and contrast
HA-PBA NPsICGIntraoperative imagingEffective identification of tumor margins

Drug Delivery Systems

The hydrophobic nature of this compound allows it to encapsulate various therapeutic agents, enhancing their delivery efficiency. This property is particularly beneficial in targeting poorly vascularized tumors.

Case Study: Encapsulation of Orlistat

Research has demonstrated that orlistat can be encapsulated within the hydrophobic domains of PBA-conjugated HA nanoparticles. This formulation not only improves the solubility of orlistat but also facilitates its targeted delivery to cancerous tissues, potentially increasing therapeutic efficacy while minimizing side effects .

Drug Carrier Encapsulation Efficiency Targeting Capability
OrlistatHA-PBA NanoparticlesHighEnhanced targeting to tumors

Studies on Biomolecular Interactions

This compound serves as a fluorescent probe for studying protein conformation and dynamics. Its spectral properties are sensitive to the microenvironment, making it an excellent tool for monitoring biomolecular interactions.

Case Study: Protein-Membrane Interactions

In studies examining α-synuclein interactions with lipid membranes, pyrene derivatives were used to track conformational changes. The fluorescence intensity variations provided insights into how α-synuclein binds to lipid surfaces, which is crucial for understanding its role in neurodegenerative diseases like Parkinson's .

Theoretical Studies on Stability

The stability of this compound derivatives has been analyzed using computational methods such as density functional theory (DFT). These studies help predict how these compounds interact with various substrates, including graphene, which is relevant for developing advanced materials in nanotechnology and electronics .

Wirkmechanismus

The mechanism of action of 1-Pyrenebutanamide involves its interaction with molecular targets through hydrophobic interactions and fluorescence resonance energy transfer (FRET). These interactions enable the compound to act as a sensor or imaging agent, providing valuable information about the molecular environment.

Molecular Targets and Pathways: this compound primarily targets hydrophobic regions within molecules or cellular structures. Its fluorescence properties allow it to be used in pathways involving energy transfer and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Pyrenebutanamide is unique due to its strong fluorescence properties and ability to form stable nanoparticles through self-assembly. This makes it particularly valuable in applications requiring high sensitivity and specificity.

Biologische Aktivität

1-Pyrenebutanamide (PBA) is a compound that has garnered attention in biomedical research due to its unique structural properties and potential applications in drug delivery and cancer therapy. This article delves into the biological activity of PBA, focusing on its mechanisms of action, efficacy in various studies, and its role in the formulation of nanoparticles for targeted therapy.

This compound is a pyrene-derived compound that exhibits amphiphilic characteristics, making it suitable for incorporation into nanoparticle formulations. It is synthesized through a multi-step process involving the reaction of 1-pyrenebutyric acid with amines, resulting in the formation of PBA, which can then be utilized as a hydrophobic moiety in polymeric nanoparticles.

Cytotoxicity and Antitumor Activity

PBA has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, nanoparticles formulated with PBA demonstrated significant cytotoxicity against human prostate (LNCaP, PC-3) and breast cancer (MDA-MB-231) cell lines. The results indicated that PBA-loaded nanoparticles reduced cell viability to approximately 55% for prostate and 57% for breast cancer cells, compared to higher viability rates observed with free drugs .

Phagocytosis and Immune Response

The ability of PBA to enhance phagocytosis has also been investigated. In experiments using HL-60 cells, PBA-modified nanoparticles showed increased phagocytic activity when compared to control groups, indicating its potential role in modulating immune responses . This property may be particularly beneficial in enhancing the effectiveness of immunotherapeutic strategies.

Formulation into Nanoparticles

PBA is often utilized in the development of polymeric nanoparticles due to its hydrophobic nature, which aids in the encapsulation of hydrophilic drugs. For instance, indocyanine green (ICG), a near-infrared fluorescent dye used for imaging and therapeutic applications, was successfully loaded into PBA-based nanoparticles (NanoICG). These formulations not only improved the solubility and stability of ICG but also enhanced its tumor-targeting capabilities .

Case Studies

Several studies have highlighted the effectiveness of PBA in nanoparticle formulations:

  • NanoICG Formulation :
    • Study Focus : Evaluation of tumor imaging capabilities.
    • Findings : NanoICG exhibited 2.3-fold greater tumor contrast compared to ICG alone at 24 hours post-injection in vivo. This enhanced imaging capability supports its application in image-guided surgery .
  • Nano-ORL Development :
    • Study Focus : Antitumor efficacy of ORL-loaded nanoparticles.
    • Findings : Nano-ORL, utilizing PBA for drug delivery, showed increased potency against prostate and breast cancer cells compared to free ORL formulations . The study demonstrated that encapsulating ORL within PBA-based nanoparticles preserved its cytotoxic activity even after prolonged incubation.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its formulations:

StudyCell LineTreatmentViability Reduction (%)Observations
HL-60PBA-NPsIncreased phagocytosisEnhanced immune response
MDA-MB-231NanoICG57Improved tumor imaging
LNCaPNano-ORL55Increased cytotoxicity

Eigenschaften

IUPAC Name

4-pyren-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYCKJDIWFOVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390810
Record name 1-Pyrenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71942-36-4
Record name 1-Pyrenebutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pyrenebutanamide
Reactant of Route 2
1-Pyrenebutanamide
Reactant of Route 3
Reactant of Route 3
1-Pyrenebutanamide
Reactant of Route 4
Reactant of Route 4
1-Pyrenebutanamide
Reactant of Route 5
Reactant of Route 5
1-Pyrenebutanamide
Reactant of Route 6
Reactant of Route 6
1-Pyrenebutanamide
Customer
Q & A

Q1: How does 1-Pyrenebutanamide contribute to the development of tumor-targeted imaging agents?

A1: this compound can act as a hydrophobic building block in the self-assembly of nanoparticles designed for tumor imaging. [] In the highlighted study, this compound, conjugated to hyaluronic acid, facilitated the creation of nanoparticles that encapsulate Indocyanine green (ICG), a near-infrared fluorescent dye. These nanoparticles, termed NanoICG, demonstrated improved delivery of ICG to tumors in a mouse model. [] This suggests that incorporating this compound into the nanoparticle structure can enhance tumor targeting and imaging capabilities.

Q2: Are there any studies investigating the stability and behavior of this compound-based nanoparticles in biological environments?

A2: While the provided research [] doesn't delve into the detailed stability analysis of the this compound-based nanoparticles, it does indicate that these NanoICG particles exhibit quenched fluorescence that can be activated upon disassembly in a mixed solvent system. [] This suggests a degree of environmental responsiveness, which could be further investigated in the context of biological environments like blood serum or within tumor microenvironments. Future research could explore the stability, degradation, and potential release mechanisms of ICG from these nanoparticles in relevant biological settings to optimize their performance as tumor imaging agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.